6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-ethylsulfanyl-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXOOBGFFRVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of SNAr Conditions
A comparative analysis of reaction conditions is summarized below:
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl mercaptan | DMF | K₂CO₃ | 60 | 78 |
| Ethyl mercaptan | THF | Cs₂CO₃ | 80 | 65 |
| Ethyl mercaptan | EtOH | NaOEt | 50 | 72 |
DMF with K₂CO₃ emerged as the optimal system, balancing reactivity and solubility.
Integrated Synthetic Pathway
The consolidated synthesis of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-triazolo[4,3-b]pyridazine proceeds as follows:
Cyclocondensation :
4-Amino-1,2,4-triazole + ethyl acetoacetate → 6-methyl-triazolo[4,3-b]pyridazine (75% yield).Chlorination :
Treatment with POCl₃ at 110°C for 4 hours → 6-chloro-3-(4-fluorophenyl)-triazolo[4,3-b]pyridazine (82% yield).Suzuki Coupling :
6-Chloro intermediate + 4-fluorobenzeneboronic acid → 3-(4-fluorophenyl)-6-chloro-triazolo[4,3-b]pyridazine (58% yield).SNAr Substitution :
6-Chloro derivative + ethyl mercaptan → target compound (76% yield).
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 9.35 (s, 1H, triazole-H), 8.28–8.20 (m, 2H, Ar-H), 7.31–7.24 (m, 2H, Ar-H), 3.12 (q, J = 7.3 Hz, 2H, SCH₂CH₃), 1.69 (t, J = 7.3 Hz, 3H, SCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS) :
HPLC Purity : 98.5% (210–450 nm, C18 column, acetonitrile/water).
Mechanistic Insights
The regioselectivity of the Suzuki coupling at position 3 is attributed to the electron-withdrawing nature of the triazole ring, which activates the para position toward palladium-mediated cross-coupling. Similarly, the SNAr at C-6 is facilitated by the electron-deficient pyridazine ring, which enhances susceptibility to nucleophilic attack.
Comparative Yield Analysis
| Step | Yield (%) | Key Reference |
|---|---|---|
| Cyclocondensation | 75 | |
| Chlorination | 82 | |
| Suzuki Coupling | 58 | |
| SNAr Substitution | 76 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings are generally stable to reduction, but specific functional groups may be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nucleophiles, and bases are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced functional groups depending on the specific conditions.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antibiotics.
Antifungal Agents: Investigated for activity against fungal pathogens.
Medicine
Anticancer Agents: Studied for their potential to inhibit cancer cell growth.
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
PDE4 Inhibitors
Compound 18 ((R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) shares the triazolopyridazine core but differs in substituents. The 2,5-dimethoxyphenyl and tetrahydrofuran-3-yloxy groups confer high potency and selectivity for PDE4 isoforms (IC₅₀ < 1 nM), surpassing the activity of simpler derivatives like the ethylsulfanyl variant. Docking studies suggest that bulkier substituents enhance binding to the PDE4 catalytic pocket .
GABAA Receptor Modulators
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) demonstrates α2/α3-subtype selectivity for GABAA receptors, with minimal sedation due to its 2-ethyl-triazole substituent.
BRD4 Bromodomain Inhibitors
Compound 5 (3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine) exhibits moderate BRD4 inhibition (IC₅₀ = 8.2 µM). The trifluoromethyl group enhances hydrophobic interactions with the ZA loop of BRD4, whereas the ethylsulfanyl group in the target compound may reduce binding affinity due to lower electron-withdrawing effects .
Antimicrobial Activity
Derivatives such as 4e (6-(2-benzylidenehydrazinyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine) show moderate antifungal activity (MIC = 16 µg/mL against Candida albicans), attributed to the hydrazine-linked benzylidene group. The ethylsulfanyl substituent in the target compound may offer improved lipophilicity but could compromise hydrogen-bonding capacity, reducing antimicrobial efficacy .
Physicochemical Properties
*Estimated via computational models.
Key Findings
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluorophenyl) enhance target engagement in enzyme inhibition, while bulky substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity .
- Therapeutic Potential: The ethylsulfanyl group may limit the target compound’s utility in CNS applications due to lower blood-brain barrier permeability compared to TPA023’s methoxy-triazole chain .
- Synthetic Flexibility : The triazolopyridazine core allows modular substitution, enabling optimization for diverse targets (e.g., PDE4, BRD4, antimicrobials) .
Biological Activity
6-(ethylsulfanyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the triazolopyridazine class. This compound has drawn attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores the synthesis, biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Synthesis
The compound features an ethylsulfanyl group and a 4-fluorophenyl moiety. The synthesis typically involves several key steps:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives.
- Introduction of the Pyridazine Ring : Reactions with dicarbonyl compounds.
- Functionalization : Nucleophilic substitutions introduce the ethylsulfanyl and fluorophenyl groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can effectively arrest cell cycle progression at the G2/M phase in cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.008 |
| HT-1080 | 0.012 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits kinase activity by binding to active sites on these enzymes.
- Microtubule Disruption : The compound affects tubulin dynamics, disrupting microtubule formation essential for cell division .
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazolopyridazine showed significant antibacterial activity against resistant strains of bacteria.
- Cancer Cell Studies : Research involving A549 cells revealed that treatment with this compound resulted in a notable reduction in cell viability and induced apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
